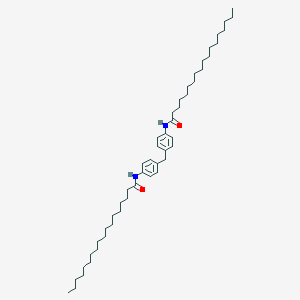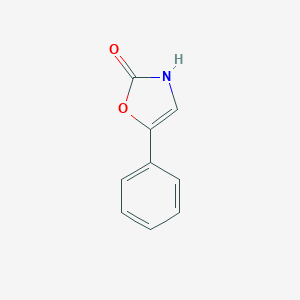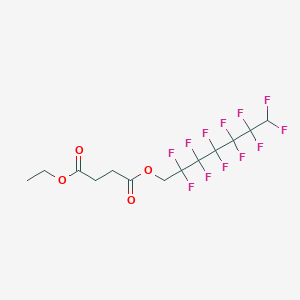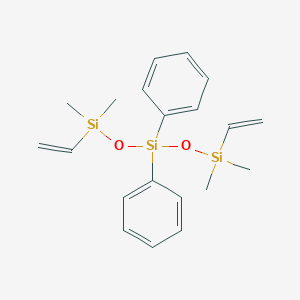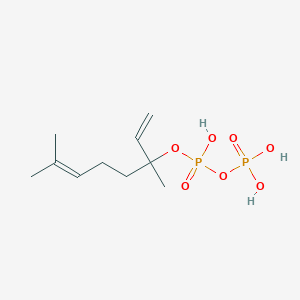
Ethanone, 1-selenophene-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-selenophene-2-yl-, also known as 1-(2-selenophenyl)ethanone, is a chemical compound that contains a selenophene ring attached to a ketone group. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that Ethanone, this compoundselenophene-2-yl- can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
In materials science, Ethanone, this compoundselenophene-2-yl- has been studied for its potential as a building block for organic electronic materials. The selenophene ring in this compound has unique electronic properties that make it an attractive component in the design of organic semiconductors.
Mecanismo De Acción
The mechanism of action of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, the selenophene ring in this compound has been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that Ethanone, this compoundselenophene-2-yl- can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment. Additionally, the selenophene ring in this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- is its high yield in the synthesis process, making it a reliable and efficient compound for use in lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl-. One area of research is the development of this compound as a cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as an anticancer agent.
Another area of research is the development of Ethanone, this compoundselenophene-2-yl- as a building block for organic electronic materials. The unique electronic properties of the selenophene ring in this compound make it an attractive component in the design of organic semiconductors.
Finally, further studies are needed to fully understand the potential applications of Ethanone, this compoundselenophene-2-yl- in the treatment of oxidative stress-related diseases. The antioxidant properties of the selenophene ring in this compound may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can be achieved through the reaction of 2-bromoacetophenone with sodium selenide in the presence of a palladium catalyst. This reaction results in the formation of the selenophene ring attached to the ketone group. The yield of this reaction is typically high, making this method a reliable and efficient way to synthesize Ethanone, this compoundselenophene-2-yl-.
Propiedades
Número CAS |
15429-03-5 |
|---|---|
Fórmula molecular |
C6H6OSe |
Peso molecular |
173.08 g/mol |
Nombre IUPAC |
1-selenophen-2-ylethanone |
InChI |
InChI=1S/C6H6OSe/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 |
Clave InChI |
ZGPHGDUKOZWMBI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C[Se]1 |
SMILES canónico |
CC(=O)C1=CC=C[Se]1 |
Otros números CAS |
15429-03-5 |
Sinónimos |
Ethanone, 1-selenophene-2-yl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)
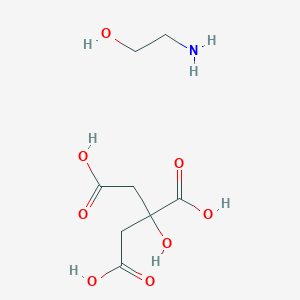



![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
